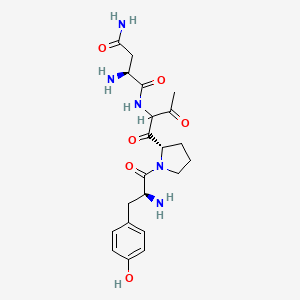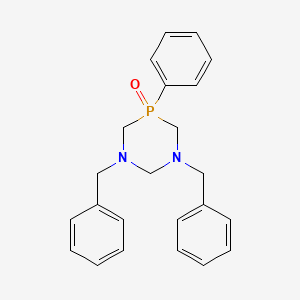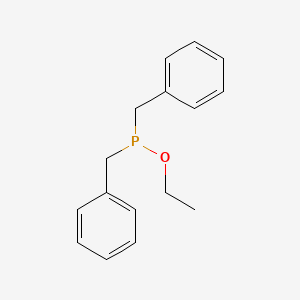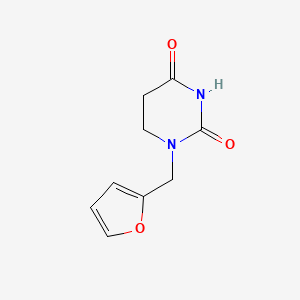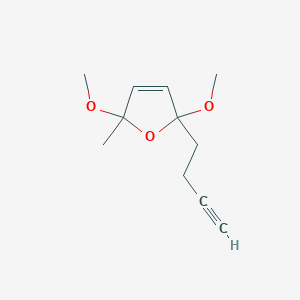
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring bearing a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anions or trifluoromethyl ethers as reagents.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: The compound finds applications in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Trifluoromethylpyrazoles: These compounds share the pyrazole ring and trifluoromethyl group but differ in the position or nature of substituents.
Trifluoromethoxybenzenes: These compounds contain the trifluoromethoxy group attached to a benzene ring but lack the pyrazole moiety.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid groups but different aromatic or heterocyclic structures.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group, pyrazole ring, and carboxylic acid functionality, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7F3N2O3 |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-4-2-1-3-8(9)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) |
InChI-Schlüssel |
GAECNPCJHGIBPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


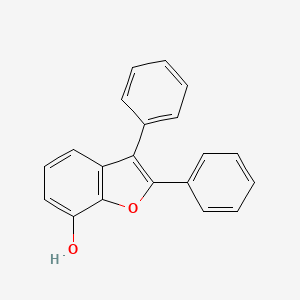
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
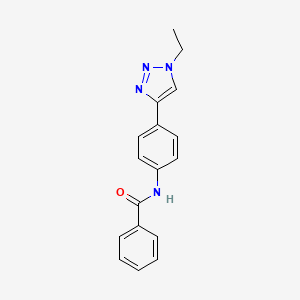
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
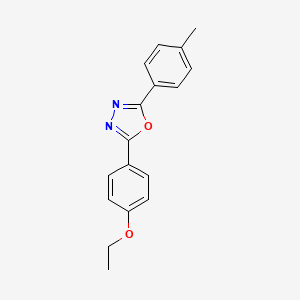
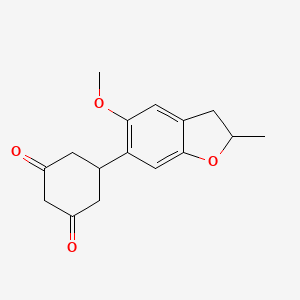

![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
